molecular formula C10H15FN2O2 B8255096 tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8255096
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-JGVFFNPUSA-N
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Description

tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a cyano group and a fluorine atom. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the asymmetric hydrogenation of a fluorinated enone, followed by subsequent functionalization steps to introduce the cyano group and the tert-butyl ester. The reaction conditions often involve the use of chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, such as temperature, pressure, and reagent flow rates . This method enhances the overall yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano and fluorine substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are common reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be employed for hydrolysis.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, azides or nitriles.

    Reduction Reactions: The primary amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of various fluorinated pyrrolidine derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Biology and Medicine: Fluorinated heterocycles, including pyrrolidines, are commonly found in bioactive moleculesThis compound’s aminomethyl group can serve as a reactive handle for attaching other functional groups, leading to the development of novel drug candidates.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its unique structural features contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is primarily influenced by its structural features. The fluorine atom and cyano group can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (2R,4S)-2-hydroxy-4-fluoropyrrolidine-1-carboxylate

Comparison: tert-Butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a fluorine atom on the pyrrolidine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds that may only have one of these groups. The cyano group provides additional sites for chemical modification, while the fluorine atom can enhance metabolic stability and binding interactions with biological targets.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKRZINKSNCLEV-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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